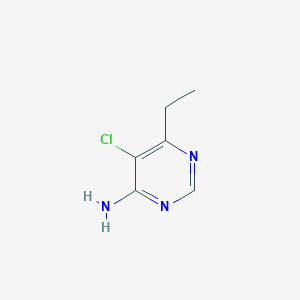

5-Chloro-6-ethylpyrimidin-4-amine

描述

5-Chloro-6-ethylpyrimidin-4-amine (CAS: 105779-78-0), also known as Pyrimidifen, is a pyrimidine derivative with the empirical formula C₁₀H₁₂ClN₃ (core structure) or C₂₀H₂₈ClN₃O₂ when considering its full substituents in agrochemical formulations . It is primarily utilized as an insecticide, targeting methionine aminopeptidase enzymes (e.g., MAP1 and MAP2 in humans), which are critical for protein synthesis . The compound features a chloro group at position 5, an ethyl group at position 6, and an amine at position 4 of the pyrimidine ring. Its structural simplicity allows for versatile modifications, making it a scaffold for developing bioactive molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-ethylpyrimidin-4-amine typically involves the chlorination of 6-ethylpyrimidin-4-amine. One common method includes the reaction of 6-ethylpyrimidin-4-amine with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform to facilitate the chlorination process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions

5-Chloro-6-ethylpyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups replacing the chlorine atom or modifying the ethyl group .

科学研究应用

Chemical Properties and Structure

The molecular formula of 5-Chloro-6-ethylpyrimidin-4-amine is , with a molecular weight of approximately 157.6 g/mol. Its structure features a chlorine atom at the 5-position and an ethyl group at the 6-position of the pyrimidine ring, enhancing its reactivity and biological activity.

Pharmaceutical Applications

This compound has been investigated for its potential therapeutic effects, including:

- Antibacterial Activity : Studies indicate that this compound exhibits significant antibacterial properties against various strains by disrupting cell wall synthesis or protein production. Preliminary findings suggest it may serve as a lead compound in developing new antibiotics .

- Antiviral Properties : Research has shown potential antiviral activity, possibly through the inhibition of viral replication mechanisms.

- Anticancer Activity : The compound has been explored for its ability to induce apoptosis in cancer cell lines. Mechanisms include oxidative stress induction and interference with cell cycle progression .

Agricultural Applications

This compound has demonstrated considerable efficacy as a fungicide and insecticide:

- Fungicidal Activity : In vitro studies reveal that it effectively inhibits fungal growth, making it a promising candidate for environmentally friendly fungicides. Field trials have confirmed its effectiveness against several plant pathogens .

- Insecticidal Properties : The compound's structural similarity to other known insecticides suggests it may disrupt essential biological processes in insects, leading to mortality.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. The following table summarizes related compounds and their activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Fluoro-6-ethylpyrimidin-4-amine | Fluorine substitution instead of chlorine | Enhanced fungicidal activity |

| 4-Chloro-6-methylpyrimidin-2(1H)-one | Methyl group instead of ethyl | Antimicrobial properties |

| 2-Amino-5-chloro-pyrimidin-4(3H)-one | Amino group addition | Potential antitumor activity |

These comparisons indicate that specific substitutions on the pyrimidine ring significantly influence the compound's efficacy against various biological targets.

Case Study 1: Antibacterial Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis, leading to increased susceptibility to other antibiotics.

Case Study 2: Agricultural Application

Field trials conducted on crops treated with this compound indicated a significant reduction in fungal infections compared to untreated controls. The compound was noted for its low toxicity to non-target organisms, suggesting potential as a sustainable agricultural fungicide .

作用机制

The mechanism of action of 5-Chloro-6-ethylpyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with nucleic acid synthesis. The compound’s effects are mediated through pathways involving the inhibition of key enzymes or the disruption of cellular processes .

相似化合物的比较

Comparative Analysis with Structural Analogues

Substituent Variations and Physicochemical Properties

Pyrimidine derivatives exhibit diverse biological and physical properties depending on substituent positions and functional groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparisons

Crystallographic and Stability Profiles

- 4,6-Dichloro-5-methoxypyrimidine : Short Cl···N interactions (3.09–3.10 Å) create a robust 3D lattice, enhancing thermal stability (m.p. 313–315 K) .

- 5-Substituted Derivatives (e.g., Ethoxyanilino): Hydrogen bonding (N–H···N) and π-π stacking (centroid distance: 3.69 Å) govern crystal packing, influencing solubility and polymorphism .

生物活性

5-Chloro-6-ethylpyrimidin-4-amine (CAS No. 130129-59-8) is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₈ClN₃

- Molecular Weight : 157.60 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to inhibit the activity of certain enzymes and interfere with nucleic acid synthesis, which may lead to its antimicrobial and antiviral effects .

Enzyme Inhibition

The compound acts as an inhibitor of various enzymes, potentially affecting pathways related to:

- Nucleic Acid Synthesis : Disruption of DNA and RNA synthesis can hinder cellular replication and function.

- Enzymatic Activity : It may inhibit key metabolic enzymes, impacting cellular metabolism.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- The compound has demonstrated moderate to strong antimicrobial properties against various bacterial strains. In vitro studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria.

- For example, a study reported that derivatives of similar pyrimidine compounds exhibited significant antibacterial activity, suggesting that this compound could possess similar properties .

- Antiviral Activity :

- Antibiofilm Activity :

Research Findings and Case Studies

A number of studies have explored the biological activities of compounds related to this compound:

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-Chloro-6-ethylpyrimidin-4-amine, and how can reaction conditions be optimized?

Methodological Answer: A robust method involves palladium-catalyzed amination of chloro-substituted pyrimidines. For example, chloro-nitropyrimidine intermediates can react with ethylamine under catalytic Pd conditions (e.g., Pd(dba)₂ with Xantphos ligand) in THF at 80–100°C, monitored via TLC and purified via column chromatography . Optimization includes adjusting stoichiometry (amine:substrate ≥2:1), solvent polarity, and catalyst loading to suppress side reactions like dehalogenation.

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer: Combine single-crystal X-ray diffraction (SCXRD) and spectroscopic analysis. SCXRD provides definitive bond lengths/angles (e.g., C-Cl: ~1.73 Å, C-N: ~1.34 Å), while ¹H/¹³C NMR resolves substituent environments (e.g., ethyl CH₃ at δ ~1.2 ppm, pyrimidine C4-NH₂ at δ ~6.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 186.0592 for C₆H₉ClN₃) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. Store in airtight containers at 2–8°C, away from oxidizers. Spills require neutralization with 10% sodium bicarbonate and disposal via hazardous waste channels. Toxicity data (e.g., LD₅₀) should be referenced from SDS provided by suppliers like AldrichCPR .

Advanced Research Questions

Q. How can crystallographic disorder in this compound derivatives be resolved during refinement?

Methodological Answer: Use SHELXL with split-atom models for disordered regions (e.g., ethyl groups). Apply ISOR and DELU restraints to stabilize thermal parameters. For severe disorder, refine occupancy ratios (e.g., 70:30) and validate via residual density maps (<0.5 eÅ⁻³). High-resolution data (≤0.8 Å) improves precision .

Q. What hydrogen-bonding patterns dominate the crystal packing of this compound, and how do they affect supramolecular assembly?

Methodological Answer: Graph-set analysis (e.g., Etter’s notation) reveals N–H···N and N–H···Cl interactions forming R₂²(8) motifs. These create 2D sheets stabilized by π-π stacking (3.5–4.0 Å). Computational tools like CrystalExplorer quantify interaction energies (e.g., -25 kJ/mol for N–H···Cl) .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Methodological Answer: Modify the 4-amine and 6-ethyl groups to enhance bioactivity. For instance, replacing Cl with F (as in 5-fluoro analogs) improves antitumor activity by altering electron density. Anilino substitutions at C2 increase π-stacking with DNA targets, validated via docking (e.g., ΔG = -9.2 kcal/mol with Topo I) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

Methodological Answer: LC-MS/MS with a C18 column (0.1% formic acid/ACN gradient) detects dechlorinated byproducts (e.g., 6-ethylpyrimidin-4-amine). Use deuterated internal standards (e.g., D₅-ethyl) for quantification. For halogenated impurities (e.g., di-Cl adducts), ICP-MS provides sub-ppm sensitivity .

Q. How do conflicting crystallographic data for pyrimidine derivatives inform refinement strategies?

Methodological Answer: Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) to resolve discrepancies in bond angles (e.g., C4-NH₂ torsion ±5°). If R-factors diverge (>0.05), re-examine data scaling (via SADABS) or apply twin refinement (e.g., TWIN command in SHELXL) for non-merohedral twinning .

属性

IUPAC Name |

5-chloro-6-ethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-2-4-5(7)6(8)10-3-9-4/h3H,2H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYYGBFPJMRGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447971 | |

| Record name | 4-Pyrimidinamine, 5-chloro-6-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130129-59-8 | |

| Record name | 5-Chloro-6-ethyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130129-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinamine, 5-chloro-6-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。